molecular formula C21H18N2O4S B2883995 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922062-09-7

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2883995
CAS No.: 922062-09-7
M. Wt: 394.45
InChI Key: YFJGPKLZKBAUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-2-23-18-10-6-7-11-20(18)27-19-13-12-15(14-17(19)21(23)24)22-28(25,26)16-8-4-3-5-9-16/h3-14,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJGPKLZKBAUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a dibenzo[b,f][1,4]oxazepin core, which contributes to its biological properties. The molecular formula is C24H22N2O5C_{24}H_{22}N_{2}O_{5}, with a molecular weight of approximately 418.449 g/mol.

PropertyValue
Molecular FormulaC24H22N2O5
Molecular Weight418.449 g/mol
PurityTypically 95%

Research indicates that this compound exhibits several biological activities:

  • Dopamine D2 Receptor Antagonism : It has been shown to act as an antagonist at dopamine D2 receptors, which are implicated in various neuropsychiatric disorders. This action may contribute to its potential use in treating conditions such as schizophrenia and Parkinson's disease .
  • Angiogenesis Inhibition : The compound has demonstrated antiangiogenic properties, making it a candidate for cancer treatment by inhibiting the formation of new blood vessels that tumors require for growth .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, which could be beneficial in developing new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

  • Study on Dopamine Receptor Binding : A study published in Journal of Medicinal Chemistry explored the binding affinity of similar dibenzo compounds to dopamine receptors. Results indicated that modifications to the dibenzo core significantly impacted receptor binding and activity, suggesting that structural variations can enhance therapeutic efficacy .
  • Anti-Cancer Activity : In vitro assays demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines. One study reported a 70% reduction in cell viability at concentrations of 10 µM when tested against breast cancer cell lines .

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